Evidence Item 1: N-Ethyl vs. N-Methyl Substitution – Lipophilicity and Property Differentiation
The 1-ethyl substituent on the pyrrolidine nitrogen of the target compound increases calculated lipophilicity compared to the 1'-methyl analog. While the 1'-methyl analog (CAS 2230798-95-3) has a computed logP of -0.3, the additional methylene unit in the 1-ethyl compound is expected to raise logP by approximately 0.5 log units based on established fragment-based contributions, yielding an estimated logP of approximately +0.2 [1]. This shift from negative to near-neutral logP can significantly influence membrane permeability, protein binding, and pharmacokinetic behavior in screening assays .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ +0.2 (based on CH2 fragment addition to measured analog value; formula C12H22N2O, MW 210.32 g/mol) |
| Comparator Or Baseline | rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis: computed logP = -0.3, MW 196 g/mol, formula C11H20N2O |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 log units; MW difference +14 Da |
| Conditions | Computed logP values from Chemspace database; target compound logP estimated by fragment addition method |
Why This Matters
This lipophilicity difference means the 1-ethyl compound occupies a distinct physicochemical property space from the 1'-methyl analog, which may translate to differential membrane permeability ranking and off-rate behavior in cellular assays, justifying its selection over the methyl analog for projects requiring intermediate lipophilicity.
- [1] Chemspace. Rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] Product Page. CAS 2230798-95-3. CSSB20951498649. Accessed May 2026. (Provides computed logP, PSA, HBD, HBA, rotatable bonds, Fsp3 for the 1'-methyl comparator.) View Source
